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Introduction
Polypropylene (PP), a thermoplastic polymer, is extensively utilized in biomedical applications,

including medical devices, packaging, and tissue engineering scaffolds, owing to its excellent

mechanical properties, chemical resistance, and low cost. However, its inherent hydrophobicity

and lack of surface reactive groups limit its biocompatibility, leading to poor cell adhesion,

protein adsorption, and potential inflammatory responses. Surface modification of

polypropylene is therefore a critical step to enhance its performance in a biological

environment.

These application notes provide a comprehensive overview of common surface modification

techniques for polypropylene, including plasma treatment and graft polymerization. Detailed

protocols for these modifications and subsequent characterization and biological evaluation are

provided to guide researchers in developing biocompatible polypropylene-based materials.

Surface Modification Techniques
Several methods have been developed to alter the surface chemistry of polypropylene without

affecting its bulk properties. The choice of technique depends on the desired surface properties

and the specific application.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 19 Tech Support

https://www.benchchem.com/product/b1209903?utm_src=pdf-interest
https://www.benchchem.com/product/b1209903?utm_src=pdf-body
https://www.benchchem.com/product/b1209903?utm_src=pdf-body
https://www.benchchem.com/product/b1209903?utm_src=pdf-body
https://www.benchchem.com/product/b1209903?utm_src=pdf-body
https://www.benchchem.com/product/b1209903?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209903?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plasma Treatment: This method involves exposing the polypropylene surface to an ionized

gas (plasma), which can be generated from various gases such as oxygen, argon, nitrogen,

or air.[1] Plasma treatment introduces polar functional groups (e.g., hydroxyl, carboxyl, and

amine groups) onto the polymer surface, thereby increasing its hydrophilicity and providing

sites for subsequent biomolecule immobilization.[1][2]

Graft Polymerization: This technique involves the covalent attachment of polymer chains of a

different composition onto the polypropylene backbone. This can be initiated by methods

such as irradiation (UV or gamma) or plasma treatment, which create active sites on the

polypropylene surface. Monomers like acrylic acid (AAc) and polyethylene glycol (PEG) are

commonly grafted to introduce desired functionalities.[3][4]

Data Presentation
The following tables summarize quantitative data from various studies on the surface properties

and biological response of modified polypropylene.

Table 1: Water Contact Angle of Plasma-Treated Polypropylene

Treatment Conditions Water Contact Angle (°) Reference

Untreated PP 100.4 [5]

Air Plasma (3 seconds) 64 [5]

Air Plasma (15 seconds) 70 [5]

Air Plasma (120 seconds) 55 [5]

Argon Plasma (unspecified

time)

Rapid decrease from initial

value
[6]

Table 2: Surface Elemental Composition (XPS) of Plasma-Treated Polypropylene
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Treatment C (%) O (%) N (%) Reference

Untreated PP 99.5 0.5 0.0 [7]

Air Plasma

(varied distance)
75.8 - 83.5 16.5 - 24.2 - [7]

Argon Plasma

(unspecified

time)

Decrease Increase - [6]

Table 3: Protein Adsorption on Modified Polypropylene Surfaces

Surface
Modification

Protein
Adsorbed Amount
(µg/cm²)

Reference

Untreated PP
Bovine Serum

Albumin (BSA)
~0.1 [8]

Poly(acrylic acid)

grafted PP

Bovine Serum

Albumin (BSA)
> 0.4 [9][10]

Polypropylene/polyeth

ylene copolymer
rhNGF 0.43 - 0.514 [11]

Table 4: Cell Viability on Modified Polypropylene Surfaces
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Surface
Modification

Cell Line Viability (%) Reference

Poly(propylene

fumarate-co-ethylene

glycol)

Endothelial cells 20 - 86 [3]

Polyethylene glycol

grafted Polyurethane
Osteoblasts

>100 (compared to

control)
[11]

Polyethylene glycol

grafted Polyurethane
Fibroblasts

Variable, some

increase
[12]

Nitrogen Plasma

Treated

Human Dermal

Fibroblasts

No remarkable

decrease
[13]

Experimental Protocols
Protocol 1: Radio-Frequency (RF) Plasma Treatment of
Polypropylene Films
This protocol describes the general procedure for modifying polypropylene films using a low-

pressure RF plasma reactor to enhance hydrophilicity and introduce reactive functional groups.

Materials:

Polypropylene (PP) films

RF plasma reactor

Process gas (e.g., Oxygen, Argon, Nitrogen)

Vacuum pump

Ethanol

Deionized (DI) water

Nitrogen gas for drying
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Procedure:

Substrate Cleaning:

Cut PP films to the desired size.

Clean the films by sonicating in ethanol for 15 minutes, followed by rinsing with DI water.

Dry the films under a stream of nitrogen gas.

Plasma Treatment:

Place the cleaned and dried PP films into the plasma reactor chamber.

Evacuate the chamber to a base pressure of approximately 10 mTorr.

Introduce the process gas (e.g., Oxygen) at a controlled flow rate (e.g., 20 sccm).

Allow the pressure to stabilize to the desired working pressure (e.g., 100 mTorr).

Ignite the plasma by applying RF power (e.g., 100 W) for a specified duration (e.g., 1-5

minutes).[1]

After treatment, vent the chamber to atmospheric pressure and remove the samples.

Post-Treatment Handling:

Store the plasma-treated films in a clean, dry environment to minimize surface

contamination and hydrophobic recovery.

Characterize the surface properties (e.g., contact angle, XPS) and perform biological

assays as soon as possible after treatment.
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Experimental workflow for plasma treatment of polypropylene.
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Protocol 2: UV-Initiated Graft Polymerization of Acrylic
Acid (AAc) on Polypropylene
This protocol details the steps for grafting poly(acrylic acid) (PAA) onto a polypropylene
surface using UV irradiation to create a hydrophilic and carboxyl-functionalized surface.

Materials:

Polypropylene (PP) films

Acrylic acid (AAc) monomer

Benzophenone (photoinitiator)

Acetone

Deionized (DI) water

UV lamp (e.g., 365 nm)

Nitrogen gas

Soxhlet extraction apparatus

Procedure:

Substrate Cleaning and Sensitization:

Clean PP films by Soxhlet extraction with acetone for 6 hours, followed by drying in a

vacuum oven.

Prepare a solution of benzophenone in acetone (e.g., 1% w/v).

Immerse the cleaned PP films in the benzophenone solution for 1 hour.

Remove the films and allow the acetone to evaporate completely in a fume hood, leaving

a thin layer of the photoinitiator on the surface.
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Graft Polymerization:

Prepare an aqueous solution of acrylic acid (e.g., 20% v/v).

Place the benzophenone-coated PP film in a reaction vessel (e.g., a petri dish).

Add the acrylic acid solution to the vessel, ensuring the film is fully immersed.

Purge the reaction vessel with nitrogen gas for 15-20 minutes to remove oxygen, which

can inhibit the polymerization.

Expose the reaction setup to UV irradiation for a specified time (e.g., 30-60 minutes). The

distance from the UV lamp to the sample should be kept constant.

Post-Grafting Purification:

After irradiation, remove the grafted PP films and wash them thoroughly with DI water to

remove any unreacted monomer and homopolymer.

Perform Soxhlet extraction with DI water for 24 hours to ensure the complete removal of

non-grafted poly(acrylic acid).

Dry the grafted films in a vacuum oven to a constant weight.
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Workflow for UV-initiated graft polymerization of acrylic acid.
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Protocol 3: Surface Characterization - Contact Angle
Measurement
This protocol describes the sessile drop method for determining the water contact angle of a

polymer surface, a key indicator of its hydrophilicity.[14][15]

Materials:

Contact angle goniometer with a camera and software

Syringe with a fine needle

High-purity deionized (DI) water

Modified and unmodified polypropylene samples

Procedure:

Sample Preparation:

Ensure the sample surface is clean and free of contaminants.

Place the sample on the goniometer stage and level it.

Measurement:

Fill the syringe with DI water, ensuring there are no air bubbles.

Carefully dispense a small droplet of water (e.g., 2-5 µL) onto the sample surface.[16]

Capture a high-resolution image of the droplet profile.

Use the software to measure the angle formed at the three-phase (solid-liquid-gas)

contact point.

Perform measurements at multiple locations on the sample surface to ensure

reproducibility and calculate an average contact angle.
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Protocol 4: Surface Characterization - X-ray
Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and

chemical states of the elements on the surface of a material.

Materials:

XPS instrument

Modified and unmodified polypropylene samples

Sample holder

Procedure:

Sample Preparation:

Mount the sample onto the XPS sample holder using appropriate methods (e.g., double-

sided tape, clips). Ensure the surface to be analyzed is facing outwards.

Analysis:

Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

Acquire a survey spectrum to identify the elements present on the surface.

Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, N 1s) to

determine their chemical bonding states.

The instrument software is used to calculate the atomic concentrations of the detected

elements.

Protocol 5: Biological Evaluation - Protein Adsorption
Quantification (BCA Assay)
This protocol describes a method to quantify the amount of protein adsorbed onto a polymer

surface using the Bicinchoninic Acid (BCA) assay.[17][18][19]
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Materials:

Modified and unmodified polypropylene samples (e.g., as small discs)

Protein solution (e.g., Bovine Serum Albumin, BSA, in Phosphate Buffered Saline, PBS)

BCA Protein Assay Kit

96-well microplate

Microplate reader

Incubator

PBS for rinsing

Sodium Dodecyl Sulfate (SDS) solution (e.g., 1% w/v)

Procedure:

Protein Adsorption:

Place the polypropylene samples in a multi-well plate.

Add a known concentration of protein solution to each well, ensuring the samples are fully

submerged.

Incubate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C) to

allow for protein adsorption.

Include wells with only the protein solution (no sample) as a control.

Rinsing:

Carefully remove the protein solution from each well.

Gently rinse the samples with PBS multiple times to remove non-adsorbed protein.

Protein Elution:
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Add a known volume of SDS solution to each well containing a sample.

Incubate for a period (e.g., 1 hour) with gentle agitation to elute the adsorbed protein from

the surface.

BCA Assay:

Prepare BSA standards of known concentrations as per the BCA kit instructions.[17]

In a new 96-well plate, pipette a small volume (e.g., 25 µL) of each standard and the

protein eluate from each sample.

Add the BCA working reagent to each well.

Incubate the plate according to the kit's instructions (e.g., 30 minutes at 37°C).[17]

Measure the absorbance at 562 nm using a microplate reader.

Quantification:

Generate a standard curve from the absorbance readings of the BSA standards.

Determine the protein concentration in the eluate samples from the standard curve.

Calculate the amount of adsorbed protein per unit area of the polypropylene sample

(e.g., in µg/cm²).

Protocol 6: Biological Evaluation - Cell Viability (MTT
Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability, proliferation, and cytotoxicity.[20][21][22][23]

Materials:

Modified and unmodified polypropylene samples (sterilized, e.g., by UV irradiation or

ethanol washing)
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Cell culture medium

A specific cell line (e.g., human fibroblasts)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or SDS in HCl)

Multi-well cell culture plates

Incubator (37°C, 5% CO₂)

Microplate reader

Procedure:

Cell Seeding:

Place the sterile polypropylene samples at the bottom of the wells of a multi-well plate.

Seed the cells at a predetermined density (e.g., 1 x 10⁴ cells/well) into each well

containing a sample and into control wells without samples.

Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

MTT Assay:

After the incubation period, remove the cell culture medium.

Add fresh medium containing MTT solution to each well.

Incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

Remove the MTT-containing medium.

Add the solubilization solution to each well to dissolve the formazan crystals, resulting in a

purple solution.

Quantification:
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Measure the absorbance of the solution in each well at a wavelength of 570 nm using a

microplate reader.

Cell viability is typically expressed as a percentage relative to the control cells grown on

tissue culture plastic.
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Workflow for the MTT cell viability assay on polymer surfaces.
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Conclusion
The surface modification of polypropylene is a crucial step in enhancing its biocompatibility for

a wide range of biomedical applications. The techniques of plasma treatment and graft

polymerization offer versatile and effective means to tailor the surface properties of

polypropylene. The protocols provided herein offer a practical guide for researchers to

perform these modifications and to evaluate their outcomes through a suite of standard

characterization and biological assessment methods. Careful selection of modification

parameters and rigorous evaluation are essential for the successful development of

biocompatible polypropylene-based medical devices and materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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